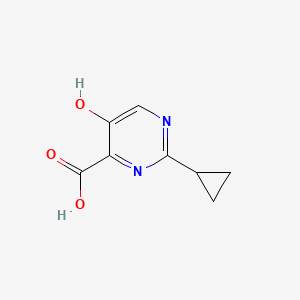

2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid

Description

2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a cyclopropyl substituent at position 2, a hydroxyl group at position 5, and a carboxylic acid moiety at position 4. Pyrimidine-based compounds are widely studied in medicinal and agrochemical research due to their structural versatility and bioactivity.

Properties

IUPAC Name |

2-cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-5-3-9-7(4-1-2-4)10-6(5)8(12)13/h3-4,11H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYNKHKHZXGVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Specific Synthetic Route for 5-Hydroxypyrimidine-2-carboxylic Acid (Analogous to Target Compound)

A two-step synthetic method has been developed for 5-hydroxypyrimidine-2-carboxylic acid, which can be adapted for 2-cyclopropyl substitution:

Step 1: Formation of 5-Benzyloxy-2-cyanopyrimidine

- React bromo-5-2-cyanopyrimidine with phenylcarbinol in toluene.

- Use cesium carbonate as base, cuprous iodide and 1,10-phenanthroline as catalysts.

- Reaction conditions: 80–110 °C for 4–12 hours.

- After completion, isolate 5-benzyloxy-2-cyanopyrimidine by concentration and column chromatography.

- Yield: approximately 90%.

Step 2: Hydrolysis and Deprotection to 5-Hydroxypyrimidine-2-carboxylic Acid

- Dissolve 5-benzyloxy-2-cyanopyrimidine in water.

- Add a strong base and heat between 25–100 °C to hydrolyze the nitrile to carboxylic acid.

- Adjust pH to acidic (pH 3–4) with hydrochloric acid to precipitate the product.

- Filter and dry to obtain the 5-hydroxypyrimidine-2-carboxylic acid.

- Yield: approximately 67%.

This method is notable for its simplicity, relatively high yield, and scalability. The cyclopropyl substituent at position 2 can be introduced by replacing the bromo-2-cyanopyrimidine starting material with the corresponding cyclopropyl-substituted analogue.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral and antimicrobial activities. Specifically, 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid has been studied for its potential effects against viral infections, showing promise as a lead compound in the development of antiviral agents. Its structural features allow it to interact with viral enzymes, potentially inhibiting their activity.

Case Study: Antiviral Activity

A study demonstrated that modifications of pyrimidine derivatives led to enhanced activity against specific viral strains. The introduction of the cyclopropyl group in the structure was found to improve the binding affinity to viral targets, suggesting that this compound could serve as a scaffold for further drug development aimed at treating viral infections.

Agricultural Applications

Pesticide Development

The compound's structural characteristics make it a candidate for developing new pesticides. Pyrimidine derivatives have been shown to possess herbicidal and fungicidal properties. Research into its efficacy against various plant pathogens is ongoing, with preliminary results indicating that it may inhibit the growth of certain fungi and bacteria that affect crops.

Case Study: Herbicidal Activity

In a controlled study, formulations containing this compound were tested against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls, demonstrating its potential as an effective herbicide.

Biochemical Research

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in nucleotide metabolism, which is crucial for cellular processes such as DNA replication and repair.

Case Study: Enzyme Interaction

In vitro assays revealed that this compound effectively inhibited dihydropyrimidine dehydrogenase, an enzyme critical in pyrimidine metabolism. This inhibition could lead to therapeutic applications in cancer treatment, where modulation of nucleotide synthesis is beneficial.

Data Tables

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Cyclopropyl vs. Chloro/Methyl : The cyclopropyl group in the target compound may confer greater metabolic stability compared to chloro () or methyl () substituents, which are more prone to oxidative degradation.

- Hydroxyl vs. Chloro : The hydroxyl group at position 5 in the target compound enhances polarity and hydrogen-bonding capacity, unlike the chloro group in HR458626, which increases lipophilicity .

Functional Group Impact: Carboxylic Acid Position: The 4-carboxylic acid group (target compound) versus 5-carboxylic acid () alters electronic distribution and acidity, affecting binding interactions in biological systems. Amino vs.

Physicochemical Properties: Solubility: The hydroxyl and carboxylic acid groups in the target compound likely improve aqueous solubility relative to HR458626 (chloro and bulky amine) or 4-isopropyl-2-methyl derivatives .

Biological Activity

2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique cyclopropyl and hydroxyl substituents. This compound has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as . Its structure features:

- Pyrimidine ring : A six-membered ring containing two nitrogen atoms.

- Cyclopropyl group : A three-membered carbon ring that influences the compound's steric and electronic properties.

- Hydroxyl group : Enhances hydrogen bonding capabilities.

- Carboxylic acid group : Contributes to the compound's acidity and potential reactivity.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, derivatives of similar compounds have shown IC50 values against COX-1 and COX-2 enzymes, indicating potential anti-inflammatory effects .

- Antimicrobial Properties : The compound's structural features suggest it may interact with bacterial enzymes or receptors, leading to antimicrobial activity. Related pyrimidine derivatives have demonstrated efficacy against various pathogens .

- Antioxidant Activity : The presence of hydroxyl groups is often associated with antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively .

The biological activity of this compound can be attributed to its ability to engage in specific molecular interactions:

- Hydrogen Bonding : The hydroxyl and carboxylic acid groups facilitate hydrogen bonding with biological targets, enhancing binding affinity.

- Steric Effects : The cyclopropyl group introduces unique steric hindrance that may affect how the compound interacts with enzymes or receptors .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related pyrimidine compounds, providing insights into the potential effects of this compound:

Q & A

Basic Synthesis

Q: How can 2-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid be synthesized, and what are the critical parameters influencing yield and purity? A: The synthesis typically involves cyclopropane ring introduction via coupling reactions or alkylation of pyrimidine precursors. For example, chloro-substituted pyrimidine intermediates may react with cyclopropylamine derivatives under basic conditions. Key parameters include:

- Temperature control : Excess heat may degrade the hydroxyl or carboxylic acid groups.

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect the hydroxyl moiety during cyclopropane formation .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) improves purity. Yield optimization requires stoichiometric balancing of reactive intermediates and monitoring via TLC or HPLC .

Structural Characterization

Q: Which spectroscopic techniques are most effective for confirming the structure of this compound, and how can data contradictions be resolved? A: A multi-technique approach is recommended:

- NMR : H and C NMR confirm cyclopropane protons (δ 0.8–1.2 ppm) and hydroxyl/carboxylic acid protons (broad signals at δ 10–13 ppm). Discrepancies in integration ratios may arise from tautomerism; deuterated DMSO can stabilize the enolic form for clarity .

- IR : Strong absorption bands at ~1700 cm (carboxylic acid C=O) and ~3200 cm (O-H stretch) validate functional groups.

- X-ray crystallography : Resolves ambiguities in ring conformation and hydrogen-bonding networks .

Advanced Reactivity

Q: How does the hydroxyl group at position 5 influence the acidity and reactivity of the carboxylic acid moiety compared to other pyrimidinecarboxylic acids? A: The hydroxyl group increases acidity via intramolecular hydrogen bonding with the carboxylic acid, lowering its pKa (estimated ~2.5–3.0). This enhances nucleophilicity in esterification or amidation reactions. Comparative studies with 4-pyrimidinecarboxylic acid (pKa ~4.5) show faster reaction rates in SN2 substitutions due to electron-withdrawing effects of the hydroxyl group. Solvent choice (e.g., DMF vs. THF) further modulates reactivity, with polar aprotic solvents stabilizing the deprotonated form .

Biological Activity

Q: What methodological approaches are recommended for evaluating the potential antimicrobial activity of this compound? A:

- In vitro assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls like ciprofloxacin.

- Mechanistic studies : Fluorescence-based assays to assess binding to bacterial topoisomerase II or disruption of cell membrane integrity.

- Structure-activity relationship (SAR) : Modify the cyclopropane or hydroxyl groups to isolate pharmacophoric contributions. Toxicity screening via mammalian cell lines (e.g., HEK293) ensures selectivity .

Solvent Effects

Q: In kinetic studies, how do solvent polarity and proticity affect the reaction rates of this compound in nucleophilic substitution reactions? A:

- Polar aprotic solvents (DMF, DMSO) : Stabilize the transition state in SN2 mechanisms, accelerating reactions (e.g., esterification with methanol). Rate constants increase by 2–3x compared to non-polar solvents.

- Protic solvents (water, ethanol) : Hydrogen bonding with the hydroxyl group reduces nucleophile accessibility, slowing reactions. However, water enhances hydrolysis of ester derivatives.

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict solvation effects and transition state stabilization, aligning with experimental rate data .

Computational Modeling

Q: How can molecular docking simulations guide the design of this compound derivatives for enzyme inhibition? A:

- Target selection : Prioritize enzymes with conserved catalytic pockets (e.g., dihydrofolate reductase).

- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding poses. The cyclopropane ring often occupies hydrophobic pockets, while the carboxylic acid forms salt bridges with lysine/arginine residues.

- Free energy calculations : MM-GBSA scoring identifies derivatives with ΔG < -8 kcal/mol, indicating high affinity. Validate with in vitro inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.